N,N'-Ethylenebis(N-isopropyl-acetamide)
Description
N,N'-Ethylenebis(N-isopropyl-acetamide) (CAS RN: 99318-15-7) is a bis-amide compound characterized by two N-isopropyl-acetamide groups linked via an ethylene (-CH₂-CH₂-) bridge. Its molecular formula is C₁₂H₂₄N₂O₂, with a calculated molecular weight of 228.33 g/mol. The structure comprises two acetamide moieties, each substituted with an isopropyl group at the nitrogen atom, connected through a flexible ethylene spacer.
Properties
CAS No. |
91565-08-1 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N-[2-[acetyl(propan-2-yl)amino]ethyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)13(11(5)15)7-8-14(10(3)4)12(6)16/h9-10H,7-8H2,1-6H3 |
InChI Key |
QZUURCLFKKYLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN(C(C)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N'-Ethylenebis(N-isopropyl-acetamide) and related compounds:
Key Comparative Insights:
Structural Complexity and Bridging Groups: The ethylene bridge in N,N'-Ethylenebis(N-isopropyl-acetamide) provides flexibility, contrasting with the rigid phenyl core in N,N'-Diacetyl-1,4-phenylenediamine .
This contrasts with the dipropyl groups in the methylimino-bridged analog, which offer longer alkyl chains for enhanced lipophilicity . Vinyl sulfonyl groups in the sulfonated analog (C₁₀H₁₄N₂O₆S₂) introduce electrophilic sites for crosslinking, a feature absent in the isopropyl-substituted target compound .
Applications: N,N-Diisopropylacetamide (C₈H₁₇NO) is primarily used as a solvent or intermediate due to its simple structure, whereas the ethylene-bridged target compound may serve specialized roles in supramolecular chemistry . The vinyl sulfonyl derivative’s reactivity makes it suitable for polymer modification, unlike the more inert isopropyl-substituted amide .
Research Findings and Functional Implications
- Steric vs. Electronic Effects : The isopropyl groups in N,N'-Ethylenebis(N-isopropyl-acetamide) create steric bulk, which could hinder chelation with metal ions compared to less hindered analogs like N,N'-Diacetyl-1,4-phenylenediamine .
- Solubility Trends : Ethylene-bridged compounds generally exhibit higher solubility in polar solvents than aromatic analogs (e.g., phenylenediamine derivatives), but the isopropyl substituents may reduce aqueous solubility compared to hydroxyl- or sulfonyl-containing variants .
- Thermal Stability : Bis-amides with alkyl substituents (e.g., isopropyl or dipropyl) typically demonstrate higher thermal stability than those with reactive functional groups (e.g., vinyl sulfonyl) .
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